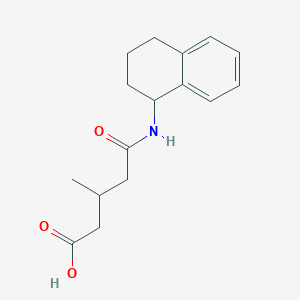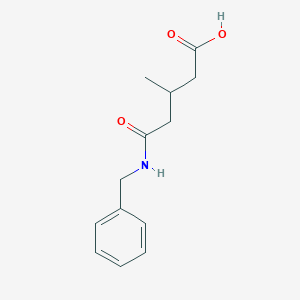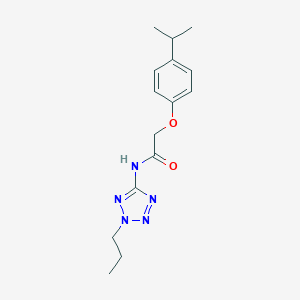![molecular formula C13H18ClNO B262599 N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B262599.png)
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide is an organic compound characterized by the presence of a 4-chlorobenzyl group attached to a 2,2-dimethylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylbutanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Shares the 4-chlorobenzyl group but differs in the presence of sulfonamide groups.
N-(4-chlorobenzyl)nicotinamide: Contains a nicotinamide moiety instead of the 2,2-dimethylbutanamide backbone.
Uniqueness
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-13(2,3)12(16)15-9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
DPYVPIWCFRUHHL-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NCC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCC(C)(C)C(=O)NCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B262545.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(2-methoxy-3-methylbenzoyl)thiourea](/img/structure/B262547.png)

